molecular formula C19H22N6O2 B2616751 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1396584-03-4

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2616751
CAS No.: 1396584-03-4
M. Wt: 366.425
InChI Key: WEXJTOWBJRIAAC-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea ( 1396584-03-4) is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research . This complex molecule features a unique heterocyclic structure that combines a methoxy-substituted phenyl ring with a pyrrole-functionalized pyridazine moiety, linked by a urea bridge and an ethylamino chain . This specific architecture, with a molecular formula of C19H22N6O2 and a molecular weight of 366.42 g/mol, is engineered to facilitate diverse interactions with biological targets . The methoxy and methyl groups on the phenyl ring contribute to the compound's lipophilicity, potentially influencing its cell membrane permeability and overall pharmacokinetic profile. Meanwhile, the pyrrole-pyridazine segment offers hydrogen bonding capabilities, which are crucial for specific binding to enzyme active sites or protein receptors . Compounds with pyridazine cores and related structures are actively investigated in drug discovery for various therapeutic applications. Patents and scientific literature indicate that 1,4-disubstituted pyridazine analogs are explored for treating conditions such as spinal muscular atrophy (SMA) . Furthermore, pyrrolo[1,2-b]pyridazine derivatives have been identified as potential inhibitors or antagonists for targets involved in inflammatory conditions like rheumatoid arthritis . The presence of the urea functional group is a common pharmacophore in many biologically active molecules, often contributing to key hydrogen-bonding interactions that enhance binding affinity and selectivity . This makes the compound a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to precisely modulate its properties for specific applications, such as enzyme inhibition or receptor modulation . This product is supplied for research purposes and is a valuable tool for scientists in early-stage drug discovery, particularly in high-throughput screening, target identification, and lead optimization campaigns. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-5-6-16(27-2)15(13-14)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXJTOWBJRIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazin-3-yl intermediate: This step involves the reaction of a suitable pyridazine derivative with a pyrrole compound under controlled conditions.

    Coupling with an amine: The pyridazin-3-yl intermediate is then coupled with an ethylamine derivative to form the desired aminoethyl group.

    Urea formation: Finally, the aminoethyl intermediate is reacted with a methoxy-methylphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazin-3-yl or methoxy-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. The structural features allow it to interact with various biological targets, potentially leading to therapeutic effects against cancer and infections.

  • Anticancer Activity : Research indicates that the compound may inhibit specific enzymes related to cancer progression, thereby inducing apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, highlighting the potential of this compound as a lead in drug development .

The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : It may inhibit kinases involved in cellular signaling pathways, which are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : The compound's interactions with receptors can alter cellular signaling, leading to potential therapeutic outcomes .

Industrial Applications

In addition to its medicinal properties, this compound has applications in industrial chemistry:

  • Catalysis : It can serve as a catalyst in various chemical reactions due to its unique structure.
  • Material Development : The compound may be utilized in the development of new materials, particularly those requiring specific electronic or steric properties.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.39 µM to 0.95 µM, indicating potent anticancer activity .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that compounds featuring the pyrrole and pyridazine moieties showed significant inhibition of p70S6Kβ kinase, an important target in cancer therapy. This suggests that 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea could be further explored as a therapeutic agent targeting this kinase .

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and analogous urea derivatives, based on evidence from diverse sources:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Pharmacological Activity Reference
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea (Target) Pyridazine-pyrrole core, ethylamino linker, 2-methoxy-5-methylphenyl urea substituent ~399.4* Not explicitly stated; inferred kinase/receptor targeting N/A
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Chloro-fluorophenoxy and dimethoxyphenyl substituents on pyridine, methylurea ~461.9 Glucokinase activation enhancement
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Triazinan-dione core, chlorobenzyl group, methylurea ~605.1 Analgesic potential
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Stereospecific pyrrolidine, fluorophenyl, methoxyethyl, and pyrimidinyl-pyrazole substituents ~534.5 Not stated; likely targets kinases or GPCRs
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Dimethoxyphenyl and pyrazole substituents ~276.3 Synthesized for evaluation as kinase inhibitors
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole core, methylphenyl substituent ~267.3 Structural characterization (crystallographic data)

*Note: Molecular weights are calculated based on structural formulas.

Key Observations:

Structural Diversity :

  • The target compound shares a pyridazine core with N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine , but differs in the substitution pattern (pyrrole vs. pyrazole) and the presence of a urea group.
  • Compared to Compound 1 , which has a pyridine core, the target compound’s pyridazine-pyrrole system may confer distinct electronic properties, influencing binding to biological targets.

Substituent Effects: The 2-methoxy-5-methylphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 3-chloro-2-fluorophenoxy in Compound 1). Halogens often enhance potency but may increase toxicity, whereas methoxy/methyl groups improve metabolic stability . Stereochemistry in 1-[(3S,4R)-4-(3-fluorophenyl)-...]urea highlights the importance of chiral centers in selectivity, a feature absent in the target compound.

Pharmacological Implications: Urea derivatives like Compound 3 and MK13 are linked to kinase modulation, suggesting the target compound may share similar mechanisms. However, the absence of triazinan-dione (Compound 3) or pyrazole (MK13) moieties in the target compound could alter target specificity. The ethylamino linker in the target compound may enhance flexibility and solvent accessibility compared to rigid analogs like MK13 .

However, the pyrrole and pyridazine groups in the target may require specialized coupling reagents.

Research Findings and Limitations

  • Evidence Gaps : Pharmacokinetic data (e.g., IC₅₀, bioavailability) for the target compound are unavailable in the provided sources, limiting direct functional comparisons.
  • Structural Insights : Crystallographic data for N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine suggest that pyridazine derivatives adopt planar conformations, which may influence stacking interactions in binding pockets.

Biological Activity

The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyrrol ring
  • A pyridazinyl group
  • A methoxy-substituted phenyl moiety

These structural components contribute to its biological activity by allowing interactions with various biological targets.

The biological effects of this compound are primarily mediated through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as p38 MAPK, which is crucial for cytokine production during inflammation .
  • Receptor Modulation : It can modulate the activity of receptors involved in signal transduction pathways, affecting cellular responses to external stimuli.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of TNF-α production in LPS-induced THP-1 cells with an IC50 value of 58 nM . This suggests that the compound may be effective in treating inflammatory diseases.

Antihypertensive Effects

Studies on pyridazine derivatives have shown that they possess moderate to strong antihypertensive activity in spontaneously hypertensive rats. The onset of blood pressure reduction was gradual after administration, indicating potential for managing hypertension .

Case Study 1: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives could inhibit the activation of p38 MAPK pathways in vitro. This was linked to reduced production of pro-inflammatory cytokines, supporting the hypothesis that similar mechanisms could apply to our compound of interest .

Case Study 2: Antihypertensive Activity

A series of pyridazine-based compounds were evaluated for their antihypertensive effects. One compound demonstrated significant efficacy in lowering blood pressure without notable side effects, suggesting a favorable safety profile for further development .

Data Table: Biological Activities and Potencies

Activity TypeCompound AnalogIC50/EC50 ValueReference
Anti-inflammatoryCompound 1258 nM
AntihypertensiveMDL 899Not specified
Enzyme InhibitionARRY-14288614 nM

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this urea derivative?

To improve synthetic yield and purity, consider the following steps:

  • Reaction Parameter Screening : Vary solvents (e.g., 1,4-dioxane, DMF), temperatures (room temperature to reflux), and catalysts (e.g., triethylamine) to identify optimal conditions. Monitor intermediates via HPLC or LC-MS .
  • Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Scalability : Test reproducibility at milligram-to-gram scales while maintaining reaction efficiency. Document deviations in yield or byproduct formation .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

  • Solubility and Stability : Assess solubility in polar (water, DMSO) and non-polar solvents (hexane) under varying pH and temperatures. Use accelerated stability studies (40°C/75% RH) to evaluate degradation pathways .
  • Thermal Properties : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Spectroscopic Analysis : Confirm structure via FT-IR (urea C=O stretch ~1640–1680 cm⁻¹) and UV-Vis spectroscopy (π→π* transitions in aromatic rings) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro and in vivo pharmacological data?

Discrepancies often arise from bioavailability or metabolic differences. Address these by:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Compare in vitro metabolite profiles with in vivo plasma/tissue samples .
  • Dose-Response Refinement : Conduct interspecies scaling (e.g., murine vs. human hepatocytes) to adjust dosing regimens and validate efficacy thresholds .

Q. How can the environmental fate and ecological risks of this compound be systematically evaluated?

Follow a tiered approach:

  • Abiotic Transformations : Study hydrolysis (pH 5–9), photolysis (UV exposure), and adsorption to soil/water matrices. Use OECD guidelines for standardized testing .
  • Biotic Degradation : Perform microbial degradation assays (activated sludge, soil microbiota) to assess persistence and breakdown products .
  • Toxicity Screening : Test acute/chronic effects on model organisms (e.g., Daphnia magna, algae) across trophic levels. Calculate predicted no-effect concentrations (PNECs) .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) and binding affinities?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with analogs from PubChem .
  • MD Simulations : Run nanosecond-scale simulations (AMBER, GROMACS) to assess binding stability and conformational dynamics .

Q. How should researchers design experiments to investigate off-target effects in complex biological systems?

  • High-Throughput Screening (HTS) : Screen against panels of receptors/enzymes (e.g., Eurofins Cerep panels) to identify promiscuity .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected off-target proteins to isolate compound-specific effects .
  • Transcriptomics/Proteomics : Use RNA-seq or SILAC-based proteomics to map global expression changes post-treatment .

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